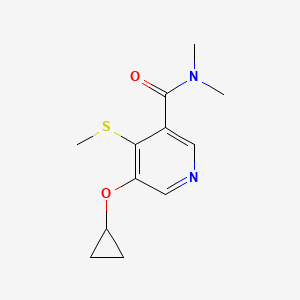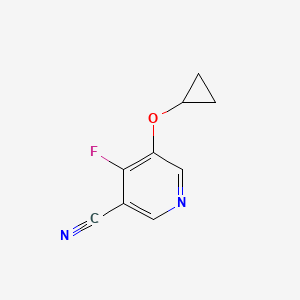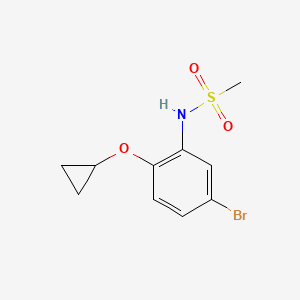![molecular formula C21H27N3O B14807817 3-[4-(diphenylmethyl)piperazin-1-yl]-N-methylpropanamide](/img/structure/B14807817.png)
3-[4-(diphenylmethyl)piperazin-1-yl]-N-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(Diphenylmethyl)-1-piperazinyl]-N-methylpropanamide is a chemical compound with the molecular formula C20H25N3O It is known for its complex structure, which includes a piperazine ring substituted with a diphenylmethyl group and a propanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(diphenylmethyl)-1-piperazinyl]-N-methylpropanamide typically involves the reaction of diphenylmethylpiperazine with a suitable propanamide derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-[4-(diphenylmethyl)-1-piperazinyl]-N-methylpropanamide may involve large-scale batch reactors where the reactants are combined and allowed to react under optimized conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Diphenylmethyl)-1-piperazinyl]-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperazine ring or the propanamide chain are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[4-(Diphenylmethyl)-1-piperazinyl]-N-methylpropanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and pharmacological properties.
Industry: It may be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-[4-(diphenylmethyl)-1-piperazinyl]-N-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can influence cellular signaling and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Diphenylmethylpiperazine: A related compound with similar structural features but lacking the propanamide chain.
Desoxypipradrol: Another compound with a piperazine ring and diphenylmethyl group, but with different functional groups attached.
Uniqueness
3-[4-(Diphenylmethyl)-1-piperazinyl]-N-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H27N3O |
|---|---|
Molecular Weight |
337.5 g/mol |
IUPAC Name |
3-(4-benzhydrylpiperazin-1-yl)-N-methylpropanamide |
InChI |
InChI=1S/C21H27N3O/c1-22-20(25)12-13-23-14-16-24(17-15-23)21(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,21H,12-17H2,1H3,(H,22,25) |
InChI Key |
HEIIZEXTZPDEOM-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


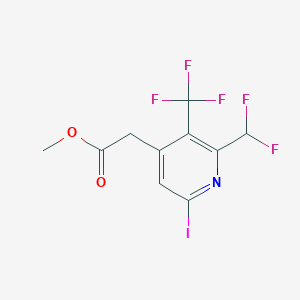
![2-{(1E)-1-[2-(2-nitrophenyl)hydrazinylidene]ethyl}-1H-indene-1,3(2H)-dione](/img/structure/B14807742.png)
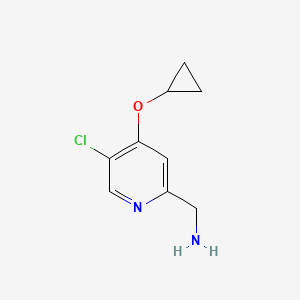
![2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline](/img/structure/B14807757.png)
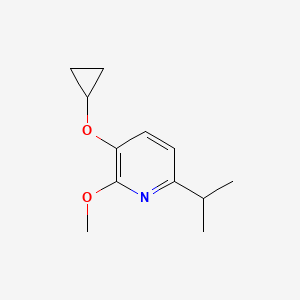
![[(1R,2R,7R,12S)-10-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate](/img/structure/B14807771.png)
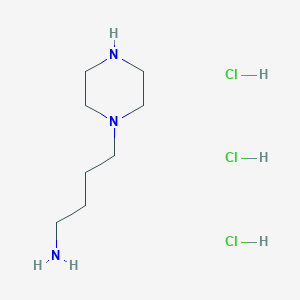
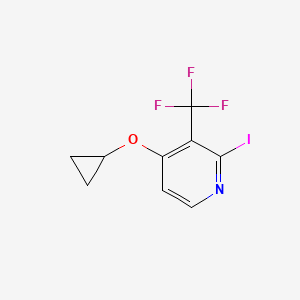
![N'-[(4-fluorophenyl)carbonyl]-3-iodo-4-methoxybenzohydrazide](/img/structure/B14807793.png)
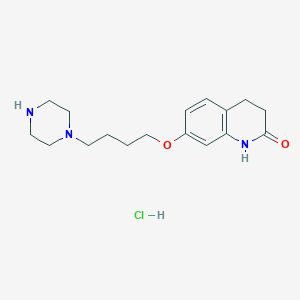
![(R)-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B14807806.png)
